molecular formula C16H21F2NO3S B6972450 N-(3,3-difluorocyclohexyl)-2,2-dimethyl-3H-1-benzofuran-5-sulfonamide

N-(3,3-difluorocyclohexyl)-2,2-dimethyl-3H-1-benzofuran-5-sulfonamide

Cat. No.: B6972450
M. Wt: 345.4 g/mol
InChI Key: UHYBKVGOWGVAQO-UHFFFAOYSA-N
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Description

N-(3,3-difluorocyclohexyl)-2,2-dimethyl-3H-1-benzofuran-5-sulfonamide is a synthetic organic compound characterized by its unique structural features, including a difluorocyclohexyl group and a benzofuran sulfonamide moiety

Properties

IUPAC Name

N-(3,3-difluorocyclohexyl)-2,2-dimethyl-3H-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F2NO3S/c1-15(2)9-11-8-13(5-6-14(11)22-15)23(20,21)19-12-4-3-7-16(17,18)10-12/h5-6,8,12,19H,3-4,7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYBKVGOWGVAQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C=CC(=C2)S(=O)(=O)NC3CCCC(C3)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-difluorocyclohexyl)-2,2-dimethyl-3H-1-benzofuran-5-sulfonamide typically involves multiple steps:

    Formation of the Difluorocyclohexyl Intermediate: Starting with cyclohexane, fluorination is carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the difluoro groups.

    Benzofuran Synthesis: The benzofuran core can be synthesized via cyclization reactions involving ortho-hydroxyaryl ketones and appropriate electrophiles.

    Sulfonamide Formation: The final step involves the reaction of the difluorocyclohexyl intermediate with the benzofuran sulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-difluorocyclohexyl)-2,2-dimethyl-3H-1-benzofuran-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: N-alkyl or N-acyl derivatives

Scientific Research Applications

Chemistry

In chemistry, N-(3,3-difluorocyclohexyl)-2,2-dimethyl-3H-1-benzofuran-5-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The difluorocyclohexyl group can enhance the metabolic stability and bioavailability of drug candidates, while the benzofuran sulfonamide moiety can interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics. It may also be used in the formulation of specialty chemicals and advanced polymers.

Mechanism of Action

The mechanism of action of N-(3,3-difluorocyclohexyl)-2,2-dimethyl-3H-1-benzofuran-5-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the difluorocyclohexyl group can enhance binding affinity through hydrophobic interactions. The benzofuran moiety may also contribute to the compound’s overall binding and activity profile.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,3-difluorocyclohexyl)-2,2-dimethyl-3H-1-benzofuran-5-carboxamide
  • N-(3,3-difluorocyclohexyl)-2,2-dimethyl-3H-1-benzofuran-5-thioamide

Uniqueness

Compared to similar compounds, N-(3,3-difluorocyclohexyl)-2,2-dimethyl-3H-1-benzofuran-5-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. The presence of the difluorocyclohexyl group also enhances its stability and potential for interaction with biological targets, making it a valuable compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

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